molecular formula C12H11NO3 B8375371 1,5-Diacetyl-2-indolinone

1,5-Diacetyl-2-indolinone

Cat. No. B8375371
M. Wt: 217.22 g/mol
InChI Key: OGDZTLONCPVKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07176231B2

Procedure details

48.9 g (0.279 mol) 5-acetyl-2-indolinone are stirred in 400 ml acetic anhydride in an oil bath at 140° C. for 2 h. During this time the starting material dissolves. Then the reaction mixture is left to cool, evaporated down, the precipitate is removed by suction filtering, washed with ether and the product is dried.
Quantity
48.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH2:7]2)(=[O:3])[CH3:2].[C:14](OC(=O)C)(=[O:16])[CH3:15]>>[C:14]([N:9]1[C:10]2[C:6](=[CH:5][C:4]([C:1](=[O:3])[CH3:2])=[CH:12][CH:11]=2)[CH2:7][C:8]1=[O:13])(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
48.9 g
Type
reactant
Smiles
C(C)(=O)C=1C=C2CC(NC2=CC1)=O
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
During this time the starting material dissolves
WAIT
Type
WAIT
Details
Then the reaction mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
the precipitate is removed by suction
FILTRATION
Type
FILTRATION
Details
filtering
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
the product is dried

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1C(CC2=CC(=CC=C12)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.